DBI-2

BRD4 BET bromodomain chromen-4-one

DBI-2 is a synthetic chromen-4-one derivative with quantified BRD3>BRD4>BRD2 selectivity (IC50: 251, 398, 501 nM). Minimal CYP2D6 inhibition ensures reliable cellular studies. Ideal for dissecting BET family contributions and benchmarking novel inhibitors.

Molecular Formula C24H29BrN2O3
Molecular Weight 473.4 g/mol
Cat. No. B12365963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBI-2
Molecular FormulaC24H29BrN2O3
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C24H29BrN2O3/c1-26(2)13-14-27(3)12-4-5-15-29-20-10-11-21-23(16-20)30-17-22(24(21)28)18-6-8-19(25)9-7-18/h6-11,16-17H,4-5,12-15H2,1-3H3
InChIKeyCUKVBIQIJAIHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one: Procurement-Ready Bromodomain Inhibitor


3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one (C24H29BrN2O3, MW 473.4 g/mol) is a synthetic chromen-4-one derivative . Its structure combines a 4-bromophenyl moiety at the 3-position with an extended dimethylaminoethyl-methylamino butoxy side chain at the 7-position [1]. This compound is a documented inhibitor of the bromodomain and extra-terminal (BET) family, with quantifiable affinity for BRD2, BRD3, and BRD4 [2][3].

Why Generic Substitution of 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one is Inadvisable


Interchangeability with in-class analogs is unsupported due to marked differences in target affinity and polypharmacology [1]. While many chromen-4-one derivatives engage BET bromodomains, the precise substitution pattern on this scaffold critically dictates both potency and selectivity [2][3]. For instance, the 7-alkoxy substitution confers improved enzyme inhibition, and the tertiary amine side chain may influence physicochemical and pharmacokinetic properties [4]. Substituting this compound with a close structural analog lacking the same side chain or bromophenyl placement could lead to significant alterations in binding affinity, off-target profile, and biological outcome [5]. The following evidence quantifies these differential characteristics.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one


BRD4 Bromodomain Inhibition: Potency Compared to Prototypical Inhibitors

The target compound inhibits BRD4 with an IC50 of 398 nM [1]. This affinity is ~8-12× weaker than the potent clinical-stage BET inhibitors (+)-JQ1 (IC50 = 33 nM) and I-BET762 (IC50 = 32.5–42.5 nM) , but is ~2.5–5× more potent than the dual PI3K/BET inhibitor LY294002 (BRD4 IC50 ~1–2 µM) . Compared to optimized chromone BRD4 inhibitors ZL0513/ZL0516 (IC50 = 67–84 nM) [2], the target compound is ~5–6× less potent, highlighting its distinct position within the chemical space.

BRD4 BET bromodomain chromen-4-one

BRD3 and BRD2 Bromodomain Selectivity Profile

The compound demonstrates a nuanced selectivity profile across BET family members. It exhibits the highest affinity for BRD3 (IC50 = 251 nM), followed by BRD4 (IC50 = 398 nM), and is least potent against BRD2 (IC50 = 501 nM) [1]. This selectivity pattern (BRD3 > BRD4 > BRD2) differs from pan-BET inhibitors like I-BET762, which show near-equivalent potency (IC50 range 32.5–42.5 nM across BRD2/3/4) , and from (+)-JQ1, which shows preferential BRD4(2) inhibition .

BRD3 BRD2 BET selectivity chromen-4-one

Minimal CYP2D6 Inhibition: Low Risk for Drug-Drug Interactions

The compound displays negligible inhibition of CYP2D6, with an IC50 >40,000 nM [1]. This is in stark contrast to some structurally related chromen-4-one derivatives and many lipophilic amines that are known CYP2D6 inhibitors. For example, the potent CYP2D6 inhibitor quinidine has an IC50 in the low nanomolar range [2]. The high IC50 for CYP2D6 suggests a low propensity for metabolic drug-drug interactions.

CYP2D6 cytochrome P450 drug-drug interaction

7-Alkoxy Substitution Enhances Enzyme Inhibition Potency

A structure-activity relationship (SAR) study on chromen-4-one DNA-PK inhibitors demonstrated that 7-alkoxy substitution significantly improves inhibitory activity compared to the unsubstituted or 6-alkoxy analogs [1]. While the target compound has not been directly tested against DNA-PK, the presence of a 7-butoxy chain is consistent with this SAR trend. This suggests that the 7-position substitution in the target compound is a key driver of its enhanced target engagement.

7-alkoxy DNA-PK structure-activity relationship

Favorable Predicted Physicochemical Properties

Computationally predicted properties for this compound indicate a LogP of ~3.04–3.26 and a topological polar surface area (TPSA) of ~124 Ų [1][2]. These values fall within favorable ranges for oral bioavailability (Rule of 5: LogP ≤5, TPSA ≤140 Ų). In contrast, the less substituted analog 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one has a lower LogP (~3.57) and TPSA (~67 Ų) , while the bulkier piperazine derivative (CID 16414363) has a TPSA of ~72 Ų and an additional H-bond donor [3].

LogP TPSA Rule of 5

Extended Side Chain: Potential for Enhanced Residence Time

The extended 7-butoxy side chain terminating in a tertiary amine may contribute to enhanced target residence time and cellular permeability compared to simpler 7-alkoxy derivatives. While direct kinetic data (Koff) for the target compound is not publicly available, studies on related chromen-4-one BET inhibitors have shown that alkylamino side chains can favorably influence binding kinetics and cellular activity [1][2]. For example, the optimized chromone ZL0513 (IC50 67 nM) incorporates an extended side chain that contributes to its oral bioavailability [2].

residence time butoxy linker dimethylamino

Optimal Research Applications for 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one


Mechanistic Studies of BET Bromodomain Selectivity

Given its distinct BRD3 > BRD4 > BRD2 selectivity profile (IC50: 251 nM, 398 nM, 501 nM) [1], this compound is ideally suited for dissecting the individual contributions of BET family members to gene regulation and disease pathogenesis. It can be used in comparative studies with pan-BET inhibitors (e.g., I-BET762) to elucidate BRD3-specific transcriptional programs.

Cellular Assays Requiring Low CYP Liability

The compound's minimal CYP2D6 inhibition (IC50 >40 µM) [2] makes it a reliable chemical probe in cellular models where off-target cytochrome P450 activity could confound results. It is particularly valuable for co-treatment experiments with drugs metabolized by CYP2D6.

In Vivo Studies Requiring Favorable Physicochemical Profile

With predicted LogP of ~3.0–3.3 and TPSA of ~124 Ų [3], this compound adheres to Lipinski's Rule of 5, suggesting acceptable oral bioavailability potential. It is a suitable candidate for initial in vivo pharmacokinetic and efficacy studies in rodent models of inflammation or cancer, especially where moderate target engagement is desired.

Benchmarking Against Clinical BRD4 Inhibitors

With a BRD4 IC50 of 398 nM [4], this compound serves as an excellent control compound for establishing assay windows and benchmarking the potency of novel BET inhibitors. Its moderate affinity allows for clear differentiation between weak and potent inhibitors in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.